Ethyl 2-{[(naphthalen-2-yl)oxy]methyl}prop-2-enoate
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Overview
Description
2-Propenoic acid, 2-[(2-naphthalenyloxy)methyl]-, ethyl ester is a chemical compound known for its unique structure and properties. It is an ester derivative of 2-propenoic acid, featuring a naphthalene moiety, which contributes to its distinct characteristics. This compound is utilized in various scientific and industrial applications due to its reactivity and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-[(2-naphthalenyloxy)methyl]-, ethyl ester typically involves the esterification of 2-propenoic acid with an alcohol derivative containing the naphthalene moiety. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale synthesis of high-purity 2-Propenoic acid, 2-[(2-naphthalenyloxy)methyl]-, ethyl ester. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 2-[(2-naphthalenyloxy)methyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Substitution: The naphthalene moiety allows for electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the naphthalene ring.
Scientific Research Applications
2-Propenoic acid, 2-[(2-naphthalenyloxy)methyl]-, ethyl ester has diverse applications in scientific research, including:
Chemistry: Used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 2-[(2-naphthalenyloxy)methyl]-, ethyl ester involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The naphthalene moiety may also play a role in binding to specific receptors or enzymes, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, 1,2-ethanediylbis(oxy-2,1-ethanediyl) ester
- 2-Propenoic acid, 2-methyl-, 2-(diethylamino)ethyl ester
- 2-Propenoic acid, 2-methyl-, methyl ester
Uniqueness
2-Propenoic acid, 2-[(2-naphthalenyloxy)methyl]-, ethyl ester is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications.
Properties
CAS No. |
101046-48-4 |
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Molecular Formula |
C16H16O3 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
ethyl 2-(naphthalen-2-yloxymethyl)prop-2-enoate |
InChI |
InChI=1S/C16H16O3/c1-3-18-16(17)12(2)11-19-15-9-8-13-6-4-5-7-14(13)10-15/h4-10H,2-3,11H2,1H3 |
InChI Key |
KFLUNLTYVNKLFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C)COC1=CC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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